Product packaging for 4-(3-Methoxyphenoxy)-1,1'-biphenyl(Cat. No.:CAS No. 143936-26-9)

4-(3-Methoxyphenoxy)-1,1'-biphenyl

Cat. No.: B12556691
CAS No.: 143936-26-9
M. Wt: 276.3 g/mol
InChI Key: TZQUXFOPIQBJKA-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-1,1'-biphenyl is a chemical compound of significant interest in advanced research and development, particularly in the fields of organic electronics and material science. This biphenyl derivative, characterized by a methoxyphenoxy substituent, serves as a versatile building block for the synthesis of more complex organic structures. Its molecular framework is often explored in the design of functional materials , such as liquid crystals, organic semiconductors, and polymers, where its rigid biphenyl core and ether linkages can influence mesomorphic behavior, charge transport properties, and material stability . In pharmaceutical research, structurally related biphenyl and aromatic ether compounds are frequently investigated as core scaffolds in medicinal chemistry. The specific substitution pattern on this compound may lend itself to studies targeting various enzymes or receptors, though any such applications require extensive validation. Researchers value this compound for its potential to modulate the physicochemical properties of a molecule, including its solubility and lipophilicity, which are critical parameters in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult relevant, up-to-date scientific literature to determine specific mechanisms of action and applications for their unique experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O2 B12556691 4-(3-Methoxyphenoxy)-1,1'-biphenyl CAS No. 143936-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143936-26-9

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-methoxy-3-(4-phenylphenoxy)benzene

InChI

InChI=1S/C19H16O2/c1-20-18-8-5-9-19(14-18)21-17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3

InChI Key

TZQUXFOPIQBJKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Contextualization Within Biphenyl Ether Chemistry and Aromatic Systems

4-(3-Methoxyphenoxy)-1,1'-biphenyl belongs to the class of diaryl ethers, which are characterized by an oxygen atom connecting two aryl groups. wikipedia.org The biphenyl (B1667301) unit itself is an aromatic hydrocarbon composed of two phenyl rings linked by a single bond. wikipedia.org This structural motif is a cornerstone in the synthesis of various organic materials and pharmaceutical agents.

The chemistry of biphenyl ethers is rich and varied, with applications ranging from heat transfer fluids to flame retardants. wikipedia.orgwikipedia.org The synthesis of these compounds is often achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). tandfonline.comorganic-chemistry.orgbeilstein-journals.orgwikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions, expanding the scope and utility of diaryl ether synthesis. organic-chemistry.orgacs.org

Academic Significance and Potential Research Directions

The academic interest in 4-(3-Methoxyphenoxy)-1,1'-biphenyl and related structures often stems from their role as intermediates in the synthesis of more complex molecules with specific functions. For instance, the biphenyl (B1667301) ether framework is a common feature in natural products and pharmacologically active compounds. beilstein-journals.org

Potential research directions for this compound could include:

Synthesis of Novel Ligands: The biphenyl structure can be a scaffold for developing new ligands for catalysis. The strategic placement of functional groups on the biphenyl and phenoxy rings could lead to ligands with unique steric and electronic properties.

Development of Biologically Active Molecules: The structural motifs present in this compound are found in various bioactive molecules. For example, derivatives of biphenyls and diaryl ethers have been investigated for their potential as inhibitors of enzymes like lactate (B86563) dehydrogenase, which is implicated in cancer metabolism. mdpi.com

Materials Science Applications: Aromatic ethers and biphenyls are known for their thermal stability. wikipedia.orgwikipedia.org Research could explore the use of this compound as a building block for high-performance polymers or liquid crystals, where the rigid biphenyl unit and the flexible ether linkage could impart desirable properties.

Probing Reaction Mechanisms: The synthesis of this compound can serve as a model system for studying and optimizing synthetic methodologies, such as the Ullmann condensation or Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orggoogle.com

Structural Features Relevant to Chemical Research

Retrosynthetic Analysis and Key Disconnections for Biphenyl and Diarylether Linkages

A retrosynthetic analysis of this compound reveals two primary disconnection points that guide the design of synthetic routes. The first is the carbon-carbon (C-C) bond of the biphenyl unit, and the second is the carbon-oxygen (C-O) bond of the diaryl ether linkage.

Figure 1: Retrosynthetic Disconnections for this compound

graph TD
    A[this compound] -->|Disconnection 1: C-O (Diaryl Ether)| B{4-Hydroxybiphenyl + 3-Haloanisole};
    A -->|Disconnection 2: C-C (Biphenyl)| C{4-(3-Methoxyphenoxy)halobenzene + Phenylboronic Acid};

Disconnection 1 (Diaryl Ether): This approach involves forming the diaryl ether bond as a key step. This can be achieved through the reaction of a 4-halobiphenyl derivative with 3-methoxyphenol (B1666288) or, more commonly, by coupling 4-hydroxybiphenyl with a suitable 3-haloanisole. The choice of reactants depends on the specific synthetic strategy, such as nucleophilic aromatic substitution or a metal-catalyzed etherification.

Disconnection 2 (Biphenyl): This strategy focuses on constructing the biphenyl core in the final stages of the synthesis. A common method is the Suzuki-Miyaura cross-coupling reaction, which would involve coupling a 4-(3-methoxyphenoxy)halobenzene with phenylboronic acid or its derivatives. gre.ac.ukrsc.org This approach requires the prior synthesis of the diaryl ether fragment.

Established Synthetic Routes

Several well-established methods have been successfully employed for the synthesis of this compound and related diaryl ether-containing biphenyls.

Nucleophilic Aromatic Substitution Strategies for Diarylether Formation

Nucleophilic aromatic substitution (SNA_r) is a fundamental approach for forming the diaryl ether linkage. wikipedia.org In this method, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of the target molecule, this would typically involve the reaction of a phenoxide with an activated aryl halide.

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack. wikipedia.org

A practical example would be the reaction of 4-fluoronitrobenzene with 3-methoxyphenol, followed by reduction of the nitro group and subsequent diazotization and reaction to form the biphenyl. However, direct S_NAr reactions on unactivated aryl halides often require harsh conditions.

Cross-Coupling Reactions for Biphenyl Core Construction (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for constructing biaryl systems. gre.ac.ukrsc.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an aryl or vinyl halide or triflate. gre.ac.ukresearchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be employed by reacting 4-(3-methoxyphenoxy)bromobenzene with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. A variety of palladium catalysts and ligands can be used to optimize the reaction conditions. google.com

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
4-(3-Methoxyphenoxy)bromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterThis compound

Approaches via Derivatization of Pre-existing Biphenyl Scaffolds

An alternative strategy involves starting with a pre-formed biphenyl scaffold and subsequently introducing the methoxyphenoxy group. orientjchem.orgresearchgate.net This approach can be advantageous if a suitable biphenyl starting material is readily available.

For instance, one could start with 4-hydroxybiphenyl. The hydroxyl group can then be arylated with a suitable 3-methoxyphenyl derivative. This arylation can be achieved through various methods, including the Ullmann condensation or, more modernly, through palladium-catalyzed C-O cross-coupling reactions. The Ullmann reaction traditionally uses copper catalysis at high temperatures, while palladium-catalyzed methods often proceed under milder conditions. nih.gov

Novel and Emerging Synthetic Techniques

Recent advances in catalysis have led to the development of more efficient and versatile methods for both diaryl ether synthesis and biphenyl core construction.

Catalytic Systems for Etherification and C-C Coupling (e.g., Palladium and Nickel-catalyzed reactions)

Modern catalytic systems, particularly those based on palladium and nickel, have revolutionized the synthesis of diaryl ethers and biaryls. capes.gov.bracs.orgoaepublish.com These catalysts offer higher efficiency, broader substrate scope, and milder reaction conditions compared to traditional methods. acs.orguci.edu

For diaryl ether formation, palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have become a cornerstone of modern organic synthesis. organic-chemistry.org These reactions utilize palladium catalysts with specialized phosphine ligands to couple aryl halides or triflates with alcohols or phenols. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative to palladium-based systems. uci.edunih.gov Nickel catalysts are often more cost-effective and can exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium. uci.edu Nickel catalysis is effective for both C-C and C-O bond formation. acs.orgoaepublish.com

Table 2: Comparison of Catalytic Systems

Catalytic SystemAdvantagesDisadvantages
Palladium-catalyzed High efficiency, broad substrate scope, mild conditions. nih.govacs.orgHigher cost compared to nickel.
Nickel-catalyzed Lower cost, unique reactivity, effective for challenging substrates. uci.edunih.govCan be more sensitive to air and moisture.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of biphenyl compounds is a significant area of research, primarily due to the prevalence of axial chirality in these structures, which is of interest in materials science and medicinal chemistry. researchgate.net While the literature does not provide specific examples of stereoselective synthesis for chiral analogs of this compound itself, general strategies for creating optically active biaryls can be considered.

Methodologies for achieving enantioselective or diastereoselective synthesis of chiral biaryls broadly fall into three categories:

Transition-metal catalyzed cross-coupling: This is a primary method for constructing the biaryl axis. researchgate.net Asymmetric versions of reactions like the Suzuki-Miyaura or Ullmann coupling can be employed, using chiral ligands to induce stereoselectivity. researchgate.netorganic-chemistry.org For instance, nickel-catalyzed asymmetric Ullmann couplings have been developed for generating axially chiral 2,2′-bisphosphobiarenes. organic-chemistry.org

Resolution of racemates: Prochiral or racemic biphenyl compounds can be converted into optically enriched products. researchgate.net

Use of chiral auxiliaries: A chiral auxiliary can be attached to one of the precursor molecules to direct the stereochemical outcome of the coupling reaction. mdpi.com For example, chiral N-tert-butanesulfinyl imines have been used as intermediates in the stereocontrolled synthesis of other complex molecules. mdpi.com

Although direct applications to this compound are not documented, these established principles form the foundation for any future development of its chiral derivatives.

Implementation of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cbijournal.comjddhs.com These principles are increasingly being applied to synthetic organic chemistry, including the preparation of biphenyl derivatives.

The core principles of green chemistry, as defined by Anastas and Warner, provide a framework for making synthesis more environmentally benign. jddhs.comresearchgate.net Their application to the synthesis of this compound, typically achieved through cross-coupling reactions, can be analyzed as follows:

Green Chemistry PrincipleApplication in Synthetic Protocols for this compound
Prevention Designing synthetic routes to minimize waste generation from the outset is preferable to treating waste after it has been created. cbijournal.com
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. cbijournal.com Catalytic reactions like Suzuki and Buchwald-Hartwig are inherently more atom-economical than stoichiometric methods. cbijournal.comorgsyn.org
Less Hazardous Chemical Synthesis Methods should use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com This involves careful selection of reagents and solvents.
Safer Solvents and Auxiliaries The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. jddhs.com Research into solvent-free reactions or the use of safer alternatives like water or bio-based solvents is a key area of green chemistry. jddhs.com
Design for Energy Efficiency Energy requirements should be minimized. cbijournal.com Synthetic methods conducted at ambient temperature and pressure are preferred. cbijournal.com Modern catalysts for Ullmann and Buchwald-Hartwig reactions often allow for milder reaction conditions compared to traditional methods that required high temperatures. wikipedia.orgnih.gov
Use of Catalysts Catalytic reagents are superior to stoichiometric reagents as they are highly selective, can be used in small amounts, and are often recyclable. cbijournal.comfirp-ula.org The use of palladium or copper catalysts is central to the modern synthesis of biaryls and diaryl ethers. orgsyn.orgwikipedia.org
Reduce Derivatives Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as such steps require additional reagents and can generate waste. cbijournal.com

The evolution from high-temperature, stoichiometric Ullmann reactions to milder, catalytic Buchwald-Hartwig and Suzuki-Miyaura couplings for C-C and C-O bond formation represents a significant step towards greener synthetic pathways for compounds like this compound. wikipedia.orglibretexts.org

Purification and Isolation Methodologies in Compound Preparation

Following synthesis, the isolation and purification of the target compound are critical steps to ensure a high degree of purity. For biphenyl derivatives such as this compound, standard laboratory techniques are employed.

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial for effective purification.

Chromatography: Column chromatography is a highly effective and widely used purification technique for biphenyl derivatives. orgsyn.orgorgsyn.org

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. For a nonpolar compound like a biphenyl derivative, a common mobile phase is a mixture of nonpolar and slightly more polar solvents, such as hexanes and ethyl acetate. orgsyn.org The crude product is loaded onto a column packed with a solid stationary phase, typically silica gel, and the solvent mixture is passed through. orgsyn.org Components separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions.

The table below summarizes common purification methods applicable to biphenyl compounds.

Purification MethodDescriptionTypical Application
Crystallization Separation of a pure solid from a solution by inducing a change in solubility, typically by cooling.Final purification of solid crude products.
Column Chromatography Separation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. orgsyn.orgPrimary purification method for removing byproducts and unreacted starting materials. orgsyn.orgorgsyn.org

Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific databases and online resources, detailed experimental spectroscopic and structural data for the chemical compound this compound could not be located. As a result, a complete analysis as outlined for this specific molecule cannot be provided at this time.

The investigation aimed to collate and analyze data from a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. However, specific experimental spectra and crystallographic information for this compound are not present in the readily accessible scientific literature.

While information on related compounds, particularly various substituted biphenyls and molecules containing a methoxyphenoxy moiety, is available, this data cannot be reliably extrapolated to accurately describe the titular compound. The unique substitution pattern of this compound will give rise to a distinct spectroscopic and structural profile.

A single-crystal X-ray structure for a related, yet distinct, molecule, 4-(3-methoxyphenoxy)-6-(methylthio)pyrimidine, has been reported in the literature. chemicalbook.com While this provides some insight into the conformational possibilities of the methoxyphenoxy group, it does not represent the solid-state structure of the biphenyl target.

The absence of published data prevents a detailed discussion and the creation of data tables for the following analytical techniques as they pertain to this compound:

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

It is possible that this compound has been synthesized by researchers or commercial entities, but its comprehensive analytical characterization has not been published in peer-reviewed journals or deposited in public spectral databases. Without this primary data, a scientifically rigorous article on its advanced spectroscopic and structural elucidation cannot be generated.

Chromatographic Methods in Analytical Characterization

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for the analytical characterization of such aromatic ethers.

Reversed-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound due to the molecule's non-polar, aromatic nature. wikipedia.org In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

Stationary Phase: The choice of stationary phase is critical for achieving optimal separation. While traditional C18 columns are widely used, stationary phases incorporating a biphenyl moiety have shown enhanced selectivity for aromatic compounds. chromatographyonline.comchromatographyonline.com These columns provide additional π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte, leading to improved retention and resolution, particularly for separating isomers or structurally related impurities. nacalai.com Columns with phenyl-based stationary phases (USP L11) are also a viable alternative. wikipedia.org

Mobile Phase: The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. The elution strength is controlled by varying the ratio of the organic solvent (modifier) to water. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to ensure the efficient elution of all components in a mixture. The choice between acetonitrile and methanol can be significant; acetonitrile, with its own π electrons, may shield some π-π interactions, altering the selectivity compared to a methanol-based mobile phase. chromatographyonline.comnacalai.com

Detection: Ultraviolet (UV) detection is commonly used for aromatic compounds like this compound. The extensive system of conjugated π-electrons in the biphenyl and phenoxy groups results in strong UV absorbance, typically monitored at a wavelength around 254 nm. chromatographyonline.com

Illustrative HPLC Parameters: The following table outlines a hypothetical, yet typical, set of parameters for the RP-HPLC analysis of this compound.

ParameterValue/Description
Column Biphenyl Column (e.g., Accucore™ Biphenyl) avantorsciences.com
Dimensions 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm
Injection Volume 5-10 µL

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

Methodology: In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) onto a capillary column. shimadzu.com The column, often a long fused-silica capillary coated with a non-polar or semi-polar stationary phase (e.g., a polysiloxane-based phase like Rxi-SVOCms), separates compounds based on their boiling points and interactions with the phase. restek.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds from the column into the mass spectrometer.

Mass Spectrometry and Fragmentation: Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI). The resulting high-energy molecular ions undergo predictable fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound. nih.gov For this compound (molecular weight ~260.31 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 260. The key fragmentation pathways would involve cleavage of the ether bond and fragmentation of the biphenyl system. Expected fragments would arise from the loss of the methoxy group (-OCH₃), the phenoxy group (-OC₆H₅), or cleavage to form ions corresponding to the biphenyl cation (C₁₂H₉⁺, m/z 153) and the methoxyphenoxy cation (CH₃OC₆H₄O⁺). nih.govnih.gov

Illustrative GC-MS Parameters: The table below presents plausible conditions for a GC-MS analysis of the target compound.

ParameterValue/Description
GC System Agilent GC-MS or similar
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or similar
Carrier Gas Helium, constant flow ~1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-450

Expected Key Mass Fragments: This table summarizes the likely primary ions that would be observed in the electron impact mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment Identity
260 [M]⁺ (Molecular Ion)
229 [M - OCH₃]⁺
167 [M - C₆H₅O]⁺
153 [C₁₂H₉]⁺ (Biphenyl fragment)
152 [C₁₂H₈]⁺ (Loss of H from biphenyl fragment)
123 [CH₃OC₆H₄O]⁺ (Methoxyphenoxy fragment)

These chromatographic methods, when used in conjunction, provide a robust framework for the separation, identification, and purity assessment of this compound, ensuring its accurate characterization in research and development settings.

Chemical Reactivity, Transformations, and Derivatization Studies of 4 3 Methoxyphenoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution Pathways on the Biphenyl (B1667301) and Phenoxy Moieties.

The aromatic rings of 4-(3-Methoxyphenoxy)-1,1'-biphenyl are electron-rich and thus susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the existing substituents. Both the biphenyl group and the phenoxy ether linkage are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene (B151609). sigmaaldrich.cnorgosolver.com They direct incoming electrophiles primarily to the ortho and para positions.

The biphenyl moiety's unsubstituted ring behaves like biphenyl itself, directing electrophiles to the 4'-position (para) and to a lesser extent, the 2'-position (ortho). pearson.comyoutube.com The substituted ring of the biphenyl system is activated by the C-O bond of the ether at position 4.

The phenoxy moiety contains a strongly activating methoxy (B1213986) group (-OCH₃) at the meta-position relative to the ether linkage. This methoxy group is a powerful ortho, para-director. nih.govyoutube.com Therefore, electrophilic attack on this ring will be directed to the positions ortho and para to the methoxy group. The combined directing effects make the molecule highly reactive at specific sites, as outlined in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring System Activating Group Predicted Positions of Substitution Notes
Biphenyl (unsubstituted ring) Phenyl group 4'- (para), 2'- (ortho) The 4'-position is generally favored due to less steric hindrance. pearson.com
Biphenyl (substituted ring) 3-Methoxyphenoxy group 3-, 5- (ortho to ether) The directing influence is governed by the strong activating nature of the ether oxygen.

A common example of EAS is the Friedel-Crafts acylation. nih.govsigmaaldrich.com The reaction of this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ would be expected to yield a mixture of acylated products, with substitution occurring at the activated para positions of the terminal phenyl ring and the phenoxy ring to minimize steric hindrance. nih.govresearchgate.net

Nucleophilic Substitution Reactions and Their Synthetic Utility.

Direct nucleophilic aromatic substitution (SₙAr) on the unsubstituted aromatic rings of this compound is generally unfavorable. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which this molecule lacks. byjus.comwikipedia.org

However, the primary synthetic utility related to nucleophilic substitution lies in the construction of the diaryl ether bond itself. The most established method for this transformation is the Ullmann condensation. scielo.org.mxwikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.org To synthesize the target compound, this would typically involve the reaction of 4-phenoxy-1,1'-biphenyl with a 3-methoxy-substituted aryl halide or, more commonly, the reaction of a 4-halobiphenyl derivative with 3-methoxyphenol (B1666288) in the presence of a copper catalyst and a base. acs.orgorganic-chemistry.orgjsynthchem.com

Modern variations of this reaction offer milder conditions and broader substrate scope. For instance, palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, allowing for the coupling of aryl halides or triflates with phenols under relatively mild conditions. nih.gov These methods are central to the synthesis of complex diaryl ethers from readily available precursors. researchgate.netorganic-chemistry.org

Table 2: Key Synthetic Routes to Diaryl Ethers via Nucleophilic Substitution

Reaction Name Reactants Catalyst/Reagents Key Features
Ullmann Condensation Phenol + Aryl Halide Copper (e.g., CuI, Cu₂O), Base (e.g., Cs₂CO₃, K₂CO₃) Classic method, often requires high temperatures. scielo.org.mxacs.orgnih.gov

| Buchwald-Hartwig C-O Coupling | Phenol + Aryl Halide/Triflate | Palladium catalyst, Ligand (e.g., phosphine-based) | Milder conditions, broader functional group tolerance. nih.gov |

Reductive and Oxidative Transformations of the Ether Linkage and Aromatic Rings.

The diaryl ether bond (C-O-C) is notably stable and resistant to cleavage. jsynthchem.com However, specific reductive or oxidative methods can be employed to break this linkage.

Reductive Cleavage: The C-O bond in diaryl ethers can be cleaved under reductive conditions. One approach is electrocatalytic hydrogenolysis using a skeletal nickel cathode, which can achieve direct C-O cleavage without saturating the aromatic rings. nih.gov Another method involves using a powerful reductive combination of a hydrosilane (like triethylsilane) with a strong base (like potassium tert-butoxide), which can regioselectively break the C-O bond without a transition metal catalyst. researchgate.net

Oxidative Cleavage: Oxidative methods can also sever the diaryl ether bond. Anodic oxidation on a carbon electrode provides a pathway for selective electrochemical cleavage under ambient conditions. acs.org This process can lead to the formation of quinones and phenols. acs.org Photocatalytic methods using uranyl ions under blue light have also been shown to hydrolyze diaryl ethers at room temperature. acs.org

Transformations of the Aromatic Rings: The aromatic rings themselves can undergo oxidation, although they are generally resistant. Strong oxidizing agents like KMnO₄ can oxidize alkyl side chains attached to an aromatic ring to carboxylic acids. pressbooks.publibretexts.org While the parent molecule lacks such a side chain, this reaction is relevant for its derivatives. The biphenyl rings can undergo oxidative ring-opening under harsh conditions to form carboxylic acid derivatives, though this is a degradative rather than a synthetic transformation. acs.org The anodic oxidation of methoxy-substituted biphenyls has also been studied, indicating that the rings can be oxidized to form cation radicals and dications. acs.org

Functional Group Interconversions and Modifications of the Methoxyphenoxy and Biphenyl Systems.

The primary functional group available for interconversion in this compound is the methoxy group.

Demethylation of the Methoxy Group: A common and synthetically useful transformation is the cleavage of the aryl methyl ether to yield the corresponding phenol. This demethylation can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose. Other reagents include strong acids like hydrobromic acid (HBr) or Lewis acids in the presence of nucleophiles. This conversion would transform this compound into 4-(3-hydroxyphenoxy)-1,1'-biphenyl, introducing a phenolic hydroxyl group that can be used for further derivatization.

Modification of Derived Functional Groups: Once new functional groups are introduced via reactions like those described in section 5.1 (e.g., acylation), they can be further modified. For example, a ketone introduced via Friedel-Crafts acylation could be reduced to an alcohol or a methylene (B1212753) group, or it could be used as a handle to build more complex structures. These interconversions are standard procedures in organic synthesis. pearson.comacs.org

Table 3: Common Functional Group Interconversions

Starting Group Target Group Typical Reagents Transformation Type
Methoxy (-OCH₃) Hydroxyl (-OH) BBr₃, HBr Ether Cleavage/Demethylation
Ketone (-C(O)R) Alcohol (-CH(OH)R) NaBH₄, LiAlH₄ Reduction
Ketone (-C(O)R) Alkane (-CH₂R) H₂NNH₂/KOH (Wolff-Kishner); Zn(Hg)/HCl (Clemmensen) Reduction

Synthesis of Analogs and Derivatives for Academic Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts.

The synthesis of analogs of this compound is crucial for academic studies, such as investigating the impact of structure on material properties (e.g., in polymers or liquid crystals). The modular nature of the molecule allows for systematic structural variations.

The two key linkages, the biphenyl C-C bond and the diaryl ether C-O bond, are typically formed using powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds between aromatic rings and is ideal for synthesizing the biphenyl core. gre.ac.ukrsc.orgacs.org To create analogs, one could couple various substituted phenylboronic acids with different substituted aryl halides. For example, reacting a (3-methoxyphenoxy)phenylboronic acid with a range of substituted bromobenzenes would generate a library of derivatives with modifications on one of the biphenyl rings. gre.ac.ukresearchgate.net

Ullmann or Buchwald-Hartwig Coupling: As discussed in section 5.2, these reactions are used to form the diaryl ether linkage. nih.govnih.gov By using a library of substituted phenols and substituted aryl halides, a wide array of analogs with different electronic and steric properties on the phenoxy portion of the molecule can be synthesized.

These synthetic strategies allow researchers to systematically modify each part of the parent molecule—the biphenyl unit and the methoxyphenoxy unit—to establish clear structure-activity relationships for non-biological applications.

Table 4: Compound Names Mentioned

Compound Name
This compound
4-phenoxy-1,1'-biphenyl
3-methoxyphenol
2-chlorobenzo-1,2-quinone
2,4-dichlorophenol
4-(3-hydroxyphenoxy)-1,1'-biphenyl
Biphenyl
Benzoic acid
Butylbenzene
Terephthalic acid
p-xylene
Norepinephrine
Dopamine
p-nitrophenyl phenyl ether
4-chloronitrobenzene

Advanced Applications and Research Frontiers for 4 3 Methoxyphenoxy 1,1 Biphenyl

Role in Materials Science and Polymer Chemistry

The biphenyl (B1667301) ether structure is a key component in the development of high-performance polymers, where it can be incorporated either as a primary monomer or as an intermediate in the synthesis of more complex building blocks.

The compound 4-(3-Methoxyphenoxy)-1,1'-biphenyl, and its derivatives, are valuable as monomers or intermediates for specialty polymers like poly(arylene ether)s (PAEs). researchgate.net PAEs are a class of high-performance engineering thermoplastics known for their high glass transition temperatures, excellent thermal stability, and robust mechanical properties. researchgate.netnih.gov The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between biphenol-type monomers and activated dihalo-compounds. capes.gov.br

A structurally related compound, 4-(3-hydroxyphenoxy) phthalonitrile (B49051) (HPPH), which can be synthesized from resorcinol (B1680541) and 4-nitrophthalonitrile, serves as a monomer in a self-promoting hydroxy-containing phthalonitrile system. nih.gov The resulting polymer possesses desirable processability, a high modulus, a high glass transition temperature, and outstanding thermal stability. nih.gov Post-curing of this resin at high temperatures enhances its thermal properties and produces void-free structures, making it suitable for demanding applications in the aerospace and microelectronics industries. nih.gov This demonstrates the potential of the biphenyl-phenoxy scaffold, present in this compound, to be transformed into monomers for creating advanced, heat-resistant resins.

Specialty monomers are crucial in developing materials with specific functionalities. merckmillipore.compolysciences.com The selection of a particular monomer directly influences key attributes of the final polymer, such as its modulus, permeability, and resistance to environmental factors. merckmillipore.com

The unique chemical structure of this compound makes it and its derivatives suitable for creating a range of functional materials.

Optical Materials: Optical properties are a critical aspect in the characterization of polymers. taylorfrancis.com For a polymer to be transparent, factors such as molecular structure, conformation, and the presence of impurities must be carefully controlled. scribd.com The biphenyl group is a well-studied chromophore, and its incorporation into polymer chains can significantly influence the material's optical characteristics, such as refractive index and photophysical response. nih.govresearchgate.net Research on various biphenyl derivatives has shown that altering the substitution pattern and geometry of the biphenyl unit can tune the material's fluorescent properties. nih.govrsc.org By extension, polymers derived from this compound could be engineered for specific optical applications, including advanced lenses, optical films, or components in display technologies. scribd.comgelest.com

Electronic Materials: The high thermal stability inherent in polymers derived from biphenyl ether structures is a key attribute for applications in electronics. nih.gov As seen with phthalonitrile resins derived from a similar core structure, these materials can function as high-performance dielectrics and encapsulants for microelectronic components, where resistance to high temperatures during manufacturing and operation is paramount. nih.gov

Insulating Materials: Thermal insulation materials are broadly categorized into fibrous, cellular, and granular types. netzsch.com Many of these rely on polymers like polyurethane, polystyrene, or polyisocyanurate to create a structure that effectively traps air and reduces heat transfer. netzsch.com Poly(arylene ether)s, known for their exceptional thermal stability, are excellent candidates for high-temperature insulation applications. researchgate.netnih.gov The incorporation of the this compound moiety into a polymer backbone would contribute to the thermal resilience required for such specialty insulating materials.

Contributions to Catalysis and Ligand Design in Organic Synthesis

The biphenyl framework is a common feature in ligands used for transition-metal-catalyzed cross-coupling reactions. While specific studies on this compound as a ligand are not prominent, its structural components suggest potential in this area. For example, the Suzuki cross-coupling, a powerful method for synthesizing unsymmetrical biphenyls, relies on a palladium catalyst coordinated to ligands, often phosphine-based. orgsyn.org

Furthermore, derivatives of 2,2'-bipyridine (B1663995) containing biphenyl substituents have been reported as effective ligands in transition metal complexes that exhibit promising photoluminescent behavior. mdpi.comurfu.ru These complexes have applications in areas from chemical sensing to light-emitting devices. The presence of both the biphenyl group and the ether linkage in this compound provides multiple sites for potential coordination or for functionalization to create more complex, tailored ligands for specific catalytic processes.

Utility as an Advanced Chemical Intermediate in the Synthesis of Complex Organic Molecules (non-pharmaceutical end products)

Beyond polymerization, the this compound structure serves as a valuable scaffold or advanced intermediate in multi-step organic synthesis. Its constituent parts can be modified to build more complex molecules for various material applications.

A key example is the synthesis of 1,3-bis(3,4-dicyanophenoxy) benzene (B151609) (BDB) and 4-(3-hydroxyphenoxy) phthalonitrile (HPPH), which are used to create high-performance phthalonitrile resins. nih.gov The synthesis involves a nucleophilic displacement reaction, highlighting the utility of the phenoxy linkage. Similarly, other complex biphenyl derivatives, such as 2,2'-dimethoxy-6-formylbiphenyl, are synthesized from simpler precursors like 2-bromoanisole (B166433) in multi-step procedures, demonstrating the role of substituted biphenyls as key building blocks. orgsyn.org The Suzuki cross-coupling reaction itself is a testament to the use of functionalized phenyl rings as intermediates to construct the biphenyl core. orgsyn.orgrsc.org These examples underscore the role of the biphenyl ether framework as a versatile platform for accessing complex, non-pharmaceutical organic molecules with tailored properties.

Investigations into Photochemical and Photophysical Properties of Biphenyl Derivatives

The photochemical and photophysical properties of biphenyl derivatives are a subject of intense research due to their potential in developing fluorescent materials, photosensitizers, and molecular probes. nih.govnih.gov Studies have demonstrated that the emission behavior of these molecules is highly dependent on their structure.

For instance, research on a series of D-π-π-A (Donor-π-π-Acceptor) compounds showed that changing the connection point of the biphenyl group (from ortho to meta to para) significantly altered the molecular packing in the solid state and, consequently, their emission properties. nih.gov Similarly, the introduction of biphenyl groups into 2,2'-bipyridine-based fluorophores allows for the tuning of their photophysical properties, leading to intense blue-to-green fluorescence with quantum yields up to 49.1% in solution. mdpi.com These effects are often driven by intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. rsc.orgmdpi.com

The table below summarizes key photophysical properties of selected biphenyl derivatives from the literature, illustrating how structural modifications influence their optical behavior.

Compound ClassKey Structural FeatureEmission Maxima (λem)Fluorescence Quantum Yield (ΦF)Key Finding
α-Biphenylamino-2,2'-bipyridines mdpi.comBiphenyl group attached to a bipyridine core443–505 nmUp to 49.1%The biphenyl group acts as an electron donor, facilitating an intramolecular charge transfer (ICT) "push-pull" effect.
o-Carboranyl–anthracene dyads rsc.orgBiphenyl group attached to an anthracene-carborane coreN/AHigher for the ortho-biphenyl isomerThe rigidity of the appended biphenyl group strongly affects the efficiency of ICT-based emission.
D-π-π-A Fluorescent Materials nih.govVaried attachment point of the biphenyl groupDifferent in solid vs. solution statesN/AThe position of the biphenyl group dictates molecular packing (H- vs. J-aggregation) and solid-state emission.

These studies collectively indicate that the this compound scaffold, with its specific substitution pattern, possesses inherent photophysical properties that could be exploited. The methoxy (B1213986) group acts as a mild electron donor, and the biphenyl system provides the extended π-conjugation necessary for fluorescence, making it a candidate for investigations into novel fluorescent materials.

Environmental Considerations and Chemical Fate of Biphenyl Compounds General Class Relevance

Environmental Presence and Distribution of Biphenyl (B1667301) Derivatives (General Academic Research)

Biphenyl and its derivatives can be introduced into the environment through various channels, including industrial effluents, atmospheric emissions, and as byproducts of chemical manufacturing. nih.gov Once released, their distribution is governed by their physicochemical properties, such as water solubility and volatility. Biphenyl itself has low solubility in water and can bind to soil particles, leading to slow movement through the ground and into groundwater. nih.gov A significant portion of biphenyl released into the environment is expected to end up in the air, with the remainder distributed in water, soil, and sediment. nih.gov

Polychlorinated biphenyls (PCBs), a prominent class of biphenyl derivatives, are known for their environmental persistence and ability to bioaccumulate in the food chain. researchgate.net These compounds are routinely detected in various environmental matrices, including air, water, sediments, and soils globally. researchgate.net Their presence in industrial areas is particularly pronounced, highlighting the anthropogenic origin of these contaminants. researchgate.net Research has also identified specific congeners, such as 3,3′-Dichlorobiphenyl (PCB 11), in environmental samples, suggesting unique and widespread sources.

Abiotic Degradation Pathways in Environmental Matrices (e.g., photolysis, hydrolysis, oxidation)

The persistence of biphenyl compounds in the environment is counteracted by several abiotic degradation processes that can break down these molecules. These processes are largely influenced by environmental conditions such as sunlight, pH, and the presence of reactive chemical species.

Photolysis: Direct photolysis, the breakdown of chemicals by sunlight, is a potential degradation pathway for some biphenyl derivatives. nih.gov The rate and extent of photolysis depend on the specific chemical structure and the presence of light-absorbing functional groups. For instance, the photolysis of certain halogenated benzonitriles has been studied to determine their environmental half-lives. nih.gov In the case of some pollutants, reactive oxygen species (ROS) like hydroxyl radicals (·OH) and singlet oxygen (¹O₂), generated by sunlight in natural waters, can play a significant role in indirect photolysis. nih.gov The presence of dissolved organic matter and nitrates can also influence photodegradation rates by acting as photosensitizers or quenchers. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain compounds. While biphenyl itself is a relatively stable molecule, the presence of specific functional groups in its derivatives can make them susceptible to hydrolysis under certain pH conditions.

Oxidation: Chemical oxidation in the environment can be initiated by highly reactive species such as hydroxyl radicals. These radicals can attack the aromatic rings of biphenyl compounds, leading to the formation of hydroxylated intermediates, which can then undergo further degradation.

Biotic Transformation and Bioremediation Research on Biphenyl Structures (focus on chemical transformation mechanisms)

The microbial breakdown of biphenyl and its derivatives is a key process in their environmental fate and a focus of bioremediation research. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds.

The aerobic biodegradation of biphenyl typically begins with the action of a dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic ring. This initial step leads to the formation of dihydrodiols, which are then further metabolized. researchgate.net For example, the fungus Paecilomyces lilacinus has been shown to metabolize biphenyl through initial oxidation to monohydroxylated biphenyls, followed by further hydroxylation and ring cleavage to produce various acidic and lactone products. Similarly, the yeast Trichosporon mucoides can transform biphenyl into a variety of hydroxylated derivatives and subsequently cleave the aromatic rings.

Under anaerobic conditions, the degradation of biphenyl has been observed in environments like paddy soils and river sediments. Studies have indicated that sulfate-reducing bacteria and fermentative microbial populations may play a crucial role in this process. The half-lives for anaerobic biphenyl biodegradation can be on the order of hundreds of days, demonstrating that natural attenuation can occur, albeit slowly.

Bioremediation strategies aim to harness the metabolic capabilities of these microorganisms to clean up contaminated sites. This can involve bioaugmentation, where specific microbial strains are introduced to a contaminated environment, or biostimulation, where the growth and activity of indigenous degrading populations are enhanced by adding nutrients or electron acceptors.

Analytical Method Development for Environmental Monitoring of Biphenyl-related Compounds

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of biphenyl compounds in the environment. The complexity of environmental samples often requires a multi-step analytical approach.

A typical analytical workflow involves:

Extraction: Isolating the target compounds from the sample matrix (e.g., water, soil, sediment) using techniques like Soxhlet extraction or solid-phase extraction.

Clean-up: Removing interfering substances from the extract to improve the accuracy of the final measurement.

Concentration: Increasing the concentration of the target analytes to detectable levels.

Analysis: Using instrumental techniques for separation and quantification.

Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is a widely used and powerful technique for the analysis of biphenyls and their derivatives. GC separates the different compounds in a mixture, and MS provides identification and quantification based on their mass-to-charge ratio. For more complex mixtures like PCBs, rapid chromatography methods have been developed to reduce analysis time.

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for the analysis of less volatile or thermally labile biphenyl metabolites. HPLC can be coupled with various detectors, including Diode Array Detectors (DAD) and Mass Spectrometers (MS), to provide comprehensive analytical data.

Recent developments in analytical chemistry have also explored more accessible and rapid screening methods. For instance, paper-based analytical devices coupled with smartphone detection have been proposed as a potential alternative for monitoring certain chemical reactions when sophisticated equipment is unavailable.

Q & A

Q. What are the common synthetic routes for 4-(3-Methoxyphenoxy)-1,1'-biphenyl, and what are the critical parameters for optimizing yield and purity?

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation , depending on the substituents. Key steps include:

  • Pd-catalyzed coupling : For biphenyl derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation between halogenated precursors and boronic acids. Reaction conditions (temperature, solvent, base) significantly impact yield .
  • Purification : Flash chromatography (e.g., using hexane/DCM gradients) and recrystallization (ethanol or acetone) are critical for isolating high-purity products. Potassium carbonate or iodide may enhance reaction efficiency .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and catalyst loading to minimize byproducts like dehalogenated intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methoxy groups at δ ~3.8 ppm for ¹H, ~55 ppm for ¹³C). Compare with literature data for analogous biphenyls .
    • MS (ESI/HRMS) : Confirm molecular weight and fragmentation patterns.
  • Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key parameters include resolving twinning or disorder in aromatic rings, which are common in biphenyl derivatives .

Q. What are the key considerations for ensuring the stability of this compound under different storage and experimental conditions?

  • Storage : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Use amber vials to limit photodegradation of methoxy groups.
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) at high temperatures, which may cleave the phenoxy linkage.
  • Handling : Conduct stability assays (TGA/DSC) to assess thermal decomposition thresholds. Monitor hydrolysis in aqueous buffers (pH 2–12) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and interaction mechanisms of this compound in catalytic processes?

  • DFT calculations : Model transition states for cross-coupling reactions to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis).
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes like AKR1C3) by simulating interactions between the methoxyphenoxy moiety and active-site residues .
  • Solvent effects : Use COSMO-RS simulations to optimize solvent selection for solubility and reaction efficiency .

Q. What strategies are effective in resolving data contradictions arising from polymorphic forms of this compound during crystallographic analysis?

  • Polymorph screening : Vapor diffusion or slurry crystallization in mixed solvents (e.g., ethanol/water) to isolate distinct crystal forms.
  • Refinement protocols : Apply SHELXL constraints for disordered methoxy groups. Use Hirshfeld surface analysis to differentiate polymorphs based on intermolecular interactions .
  • Complementary techniques : Pair SCXRD with PXRD and solid-state NMR to validate unit cell parameters and packing motifs .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

  • Derivatization : Synthesize analogs with modified methoxy positions (e.g., 2- or 4-methoxy) or substituents (e.g., trifluoromethyl, tert-butyl) to assess steric/electronic effects .
  • Biological assays : Test inhibitory activity against targets (e.g., AKR1C3 for prostate cancer) using enzyme kinetics (IC₅₀ determination) and cellular viability assays (MTT). Cross-validate with computational docking .
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity. Address outliers via crystallographic or spectroscopic validation of compound integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.